molecular formula C18H24N2O2 B2661001 [1-(2-Methoxyphenyl)cyclopropyl]-(3-pyrrolidin-1-ylazetidin-1-yl)methanone CAS No. 2309586-84-1

[1-(2-Methoxyphenyl)cyclopropyl]-(3-pyrrolidin-1-ylazetidin-1-yl)methanone

Cat. No. B2661001
CAS RN: 2309586-84-1
M. Wt: 300.402
InChI Key: YOCVBCIOSDYGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Methoxyphenyl)cyclopropyl]-(3-pyrrolidin-1-ylazetidin-1-yl)methanone, commonly known as MPAC, is a novel psychoactive substance that belongs to the class of synthetic cannabinoids. It was first synthesized in 2010 by a group of researchers from Pfizer, Inc. as a part of their drug discovery program. MPAC has been found to have potent cannabinoid receptor agonist activity and has shown promising results in scientific research.

Mechanism of Action

MPAC exerts its effects by binding to the cannabinoid receptor CB1, which is located primarily in the central nervous system. This binding results in the activation of the receptor, leading to a cascade of downstream effects that ultimately result in the physiological and biochemical effects of MPAC.
Biochemical and Physiological Effects:
MPAC has been found to have a variety of biochemical and physiological effects, including pain relief, appetite stimulation, and mood regulation. It has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using MPAC in laboratory experiments is its potent cannabinoid receptor agonist activity, which allows for the precise modulation of the cannabinoid system. However, one limitation is the potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the scientific research of MPAC. One potential area of study is the development of MPAC analogs with improved pharmacological properties. Another area of study is the investigation of the potential therapeutic applications of MPAC in the treatment of inflammatory diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, the effects of MPAC on other physiological processes, such as memory and learning, warrant further investigation.

Synthesis Methods

MPAC can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the preparation of 2-methoxyphenyl cyclopropanone, which is then reacted with 3-pyrrolidin-1-ylazetidine to form the intermediate product. The final step involves the reaction of the intermediate product with methanone to yield MPAC. The synthesis of MPAC requires advanced knowledge of organic chemistry and should only be performed by trained professionals.

Scientific Research Applications

MPAC has been extensively studied for its potential use in scientific research. It has been found to be a potent agonist of the cannabinoid receptor CB1, which is involved in many physiological processes, including pain sensation, appetite, and mood regulation. MPAC has been used to study the effects of cannabinoid receptor activation on these processes and has shown promising results in preclinical studies.

properties

IUPAC Name

[1-(2-methoxyphenyl)cyclopropyl]-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-22-16-7-3-2-6-15(16)18(8-9-18)17(21)20-12-14(13-20)19-10-4-5-11-19/h2-3,6-7,14H,4-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCVBCIOSDYGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)N3CC(C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.